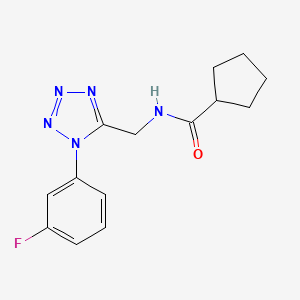![molecular formula C12H9F3N2O B2487426 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide CAS No. 2411235-09-9](/img/structure/B2487426.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a chemical compound that is commonly used in scientific research. It is also known as TFP or trifluoperazine. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which means that it blocks the effects of dopamine in the brain. This can lead to a decrease in the symptoms of certain mental disorders, such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a valuable tool for studying the effects of dopamine on the brain. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many future directions for research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide. Some possible areas of study include its effects on other neurotransmitter systems, its potential use in the treatment of other mental disorders, and the development of new and more effective drugs based on its structure and mechanism of action.
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a valuable tool for scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the effects of dopamine on the brain and for investigating the biochemical and physiological effects of various substances on cells and tissues. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of mental disorders.
Méthodes De Synthèse
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-cyanophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with prop-2-enamide to obtain the final compound.
Applications De Recherche Scientifique
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the mechanism of action of various drugs and their effects on the human body. This compound is also used to study the biochemical and physiological effects of different substances on cells and tissues.
Propriétés
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-2-10(18)17-11(12(13,14)15)9-5-3-4-8(6-9)7-16/h2-6,11H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNAICGYCSSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

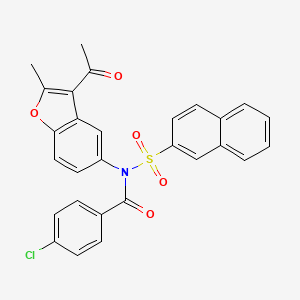

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

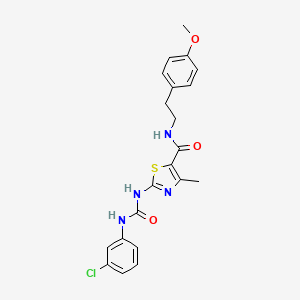
![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)
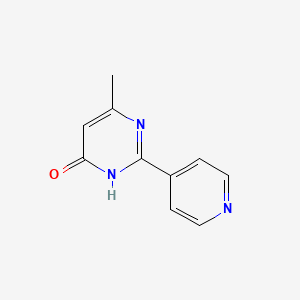
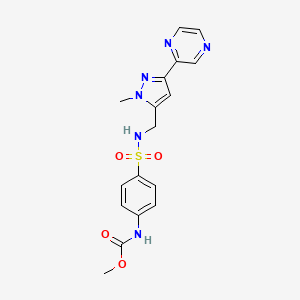
![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)
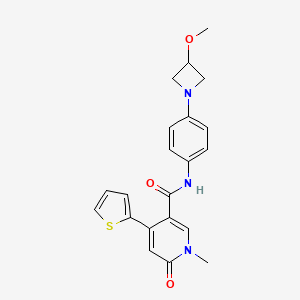

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)
